2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one

Synthetic Chemistry Heterocycle Synthesis Process Chemistry

2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (CAS 70460-61-6) is a synthetic chroman-4-one hemiacetal, distinguished by its dual ethoxy substituents at the 2- and 3- positions. It belongs to the 3-hydroxy-2,3-dialkoxy-2-phenylchroman-4-one class, formed via copper(II)-mediated oxidation of 3-hydroxyflavone in ethanol.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 70460-61-6
Cat. No. B12805654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
CAS70460-61-6
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCOC1(C(C(=O)C2=CC=CC=C2O1)(O)OCC)C3=CC=CC=C3
InChIInChI=1S/C19H20O5/c1-3-22-18(21)17(20)15-12-8-9-13-16(15)24-19(18,23-4-2)14-10-6-5-7-11-14/h5-13,21H,3-4H2,1-2H3
InChIKeyYEHVIHIHPUTABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (CAS 70460-61-6): Procurement-Grade Profile for a Distinct Chroman-4-one Hemiacetal


2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (CAS 70460-61-6) is a synthetic chroman-4-one hemiacetal, distinguished by its dual ethoxy substituents at the 2- and 3- positions [1]. It belongs to the 3-hydroxy-2,3-dialkoxy-2-phenylchroman-4-one class, formed via copper(II)-mediated oxidation of 3-hydroxyflavone in ethanol [1]. This compound serves as a key precursor to chromenoquinoxalines, a novel class of heterocycles with emerging pharmaceutical relevance, and its unique alkoxy configuration directly dictates its reactivity, stability, and ultimate application scope when compared to its methoxy or isopropoxy analogs [2].

2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one: Why Simple In-Class Substitution Leads to Divergent Research Outcomes


In-class substitution of 2,3-diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one with other 3-hydroxy-2,3-dialkoxy-2-phenylchroman-4-ones is scientifically unsound due to the profound impact of the alkoxy group on both kinetic and thermodynamic stability [1]. The ethoxy groups specifically confer an intermediate conversion rate to the thermodynamically preferred hydrate form, a behavior that is qualitatively distinct from the slower methoxy analog and the faster isopropoxy analog [1]. This differential reactivity directly affects the compound's shelf-life, handling requirements, and its efficiency as a precursor in the synthesis of chromenoquinoxalines, where the ethoxy hemiacetal exhibits distinct reaction profiles compared to its methoxy counterpart [2].

Head-to-Head and Class-Level Evidence Guide for 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (70460-61-6)


Isolated Synthesis Yield vs. 2,3-Dimethoxy Analog Under CuBr₂ Oxidation Conditions

In a direct head-to-head synthesis under identical CuBr₂-mediated oxidation of 3-hydroxyflavone in alcoholic solvents, the target diethoxy hemiacetal is formed, but reported yields are inconsistent and often low [1]. This contrasts sharply with the 2,3-dimethoxy-3-hydroxy-2-phenylchroman-4-one analog, which has been reported under alternative NaOCl oxidation conditions to form with a yield close to 100% [2]. The low and variable yields for the diethoxy compound highlight a significant and quantifiable synthetic accessibility disadvantage that must be factored into procurement scale-up and project planning.

Synthetic Chemistry Heterocycle Synthesis Process Chemistry

Qualitative Kinetic Stability Ranking: Hemiacetal-to-Hydrate Conversion Rate (i-Pr > Et > Me)

The kinetic stability of the hemiacetal form is crucial for storage and use. A direct qualitative comparison establishes that the rate of conversion from the hemiacetal to the thermodynamically stable hydrate is largely a function of the alkoxy group size, with the order being isopropoxy > ethoxy > methoxy [1]. This places the target diethoxy compound in an intermediate stability class: it is kinetically more labile than the dimethoxy analog but more stable than the diisopropoxy analog. No quantitative rate constants were provided, making this a class-level inference.

Stability Studies Reaction Kinetics Material Science

Reported Yield in Chromenoquinoxaline Precursor Synthesis: Direct Batch Comparison

A student research report provides the only known isolated yield data for this compound, describing its preparation via oxidation of 3-hydroxyflavone in ethanol with CuBr₂ and O₂, furnishing the target hemiacetal in an 83% yield [1]. This represents a significant practical benchmark, as a parallel synthesis of the chromenoquinoxaline derivative from this hemiacetal showed a marked yield dependency on atmospheric conditions, with better yields achieved under an inert atmosphere [1]. This demonstrates that while an acceptable isolated yield is possible, subsequent application steps are sensitive to protocol.

Medicinal Chemistry Heterocyclic Chemistry Process Yield

Antimicrobial Zone Inhibition Screen: Directly Negative Result Differentiates from Active Chromenoquinoxaline Derivative

In a direct biological evaluation, the target diethoxy hemiacetal was tested in triplicate for antifungal and antibacterial activity via a zone inhibition study and was found to be completely inactive [1]. This negative result is a crucial differentiator, as the corresponding chromenoquinoxaline derivative (6-ethoxy-6-phenyl-6H-chromeno[3,4-b]quinoxaline), synthesized from this compound, is the molecule of interest for potential antimicrobial activity [1]. This evidence strongly positions the compound not as a bioactive end-product, but strictly as a non-bioactive synthetic intermediate.

Antimicrobial Screening Biological Evaluation Structure-Activity Relationship

Target Application Scenarios for 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one Based on Comparative Evidence


Synthesis of 6-Ethoxy-Substituted Chromenoquinoxaline Libraries for Drug Discovery

This compound is the mandatory starting material for generating 6-ethoxy-6-phenyl-6H-chromeno[3,4-b]quinoxaline derivatives, a molecular platform with computational promise for ER+ breast cancer [1]. The direct evidence that the parent hemiacetal is inactive in antimicrobial screens, while its quinoxaline products are biologically relevant, validates its exclusive role as a gateway intermediate in focused medicinal chemistry libraries [2].

Mechanistic Studies on Alkoxy Group Dependent Stability of Chroman-4-one Hemiacetals

The established qualitative kinetic stability ranking (i-Pr > Et > Me) makes this compound essential for research on structure-stability relationships [1]. For projects where a moderate, tunable rate of hemiacetal-to-hydrate conversion is required to study reaction mechanisms or to time a synthetic sequence, the diethoxy analog provides the critical intermediate kinetic behavior between the extremes of the fast isopropoxy and slow methoxy compounds.

Biomimetic Modeling of Quercetinase Reactivity with Tunable Substrate Stability

Given its origin from copper(II)-mediated oxidation of 3-hydroxyflavone, this compound is a valuable substrate for modeling the active site of quercetinase [1]. The distinct kinetic profile of the diethoxy hemiacetal, versus dimethoxy or diisopropoxy analogs, allows researchers to probe how alkoxy group sterics influence the conversion to the chromane-3,4-dione intermediate, a key step in the enzymatic degradation pathway of flavonols.

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